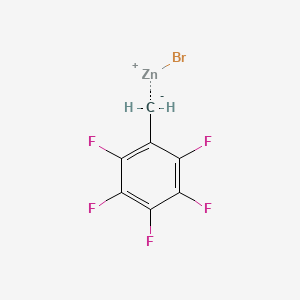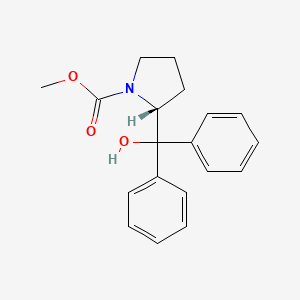![molecular formula C3H3ClF4O B3041799 2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane CAS No. 37031-34-8](/img/structure/B3041799.png)
2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane
Übersicht
Beschreibung
“2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane” is a compound that contains elements such as carbon, hydrogen, chlorine, and fluorine. It has a methoxy group (-OCH3) and a trifluoroethane group (C2H2F3) in its structure. The presence of both chloro and fluoro groups indicates that it’s a type of halogenated organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom bonded to a methoxy group, a trifluoroethane group, and a chlorofluoro group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Halogenated organic compounds can undergo various types of reactions, including substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its functional groups, and the presence of polar bonds. For example, the presence of halogen atoms could make the compound relatively dense and possibly volatile .
Wissenschaftliche Forschungsanwendungen
Fluorination and Synthesis of Organic Compounds
A key application of 2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane is in the fluorination and synthesis of various organic compounds. For instance, studies have explored its role in producing 2-fluoro-3-methoxy-1,3-butadiene and other alkoxy derivatives through heating in a quinoline solution (Patrick, Rogers, & Gorrell, 2002). Additionally, its use in synthesizing new compounds like 2-chloro-1,1,2,2-tetrafluoro-2-methoxyethane has been demonstrated (Sekiya, Quan, Tamura, Gao, & Junji, 2001).
Solubility in Silicone Rubber
This compound has also been studied for its solubility in specific materials. For instance, its solubility in silicone rubber has been investigated, which is valuable for applications in medical devices and other technologies (Fielding & Salamonsen, 1979).
In Water Fluorination
The effectiveness of this compound in water-based fluorination processes has been examined. This involves using it as a reagent for the transformation of various organic compounds (Stavber, Zupan, Jereb, & Stavber, 2004).
Pyrolysis and Thermal Decomposition Studies
Research into the thermal decompositions of compounds including this compound provides insights into their stability and breakdown processes (Cadman, Day, & Trotman‐Dickenson, 1971).
Polymer Synthesis
The compound is also studied for its applications in polymer synthesis. For example, its derivatives have been used in creating high-temperature polymers with specific properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Ab Initio Examination in Organic Chemistry
Ab initio studies, which are theoretical examinations in organic chemistry, also utilize this compound to understand molecular interactions and properties (Salzner & Schleyer, 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4O/c4-2(5)9-1-3(6,7)8/h2H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFLDUPBEDISHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




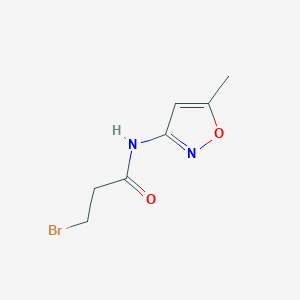
![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
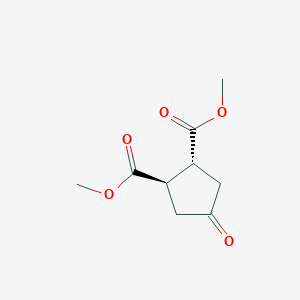
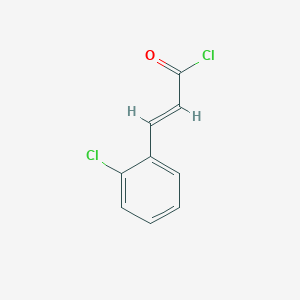
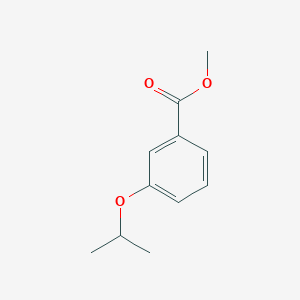
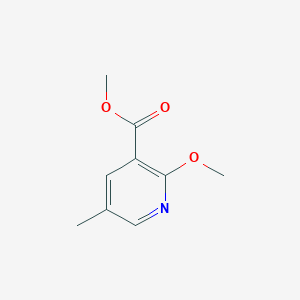
![Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B3041732.png)




